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Compound of Interest

Compound Name: MK-0773

Cat. No.: B1677233 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
MK-0773 is a non-steroidal, orally administered Selective Androgen Receptor Modulator

(SARM) that has been investigated for its potential therapeutic benefits in conditions

associated with muscle wasting, such as sarcopenia. As a SARM, MK-0773 is designed to

selectively bind to androgen receptors in tissues like muscle and bone, promoting anabolic

effects while minimizing the androgenic side effects commonly associated with traditional

anabolic steroids. These application notes provide a comprehensive overview of the available

human clinical trial data on the oral administration of MK-0773, detailed experimental protocols

for key assessments, and a summary of its mechanism of action.

Mechanism of Action
MK-0773 selectively binds to the androgen receptor (AR) with high affinity. This binding event

initiates a cascade of intracellular signaling pathways that lead to the modulation of gene

expression. In muscle cells, this results in an increase in protein synthesis and a decrease in

protein degradation, ultimately leading to muscle hypertrophy. The tissue selectivity of MK-
0773 is attributed to its unique interaction with the AR, which results in a receptor conformation

that preferentially recruits co-activator proteins in anabolic tissues while having a lesser effect

in androgenic tissues like the prostate and skin.
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Caption: Simplified signaling pathway of MK-0773 in a target muscle cell.

Clinical Trial Data
The primary human clinical trial data for MK-0773 comes from a Phase IIA, randomized,

double-blind, placebo-controlled study (NCT00529659) conducted in women aged 65 and older

with sarcopenia.[1][2]

Study Design and Demographics
A total of 170 women were randomized to receive either 50 mg of MK-0773 twice daily (b.i.d.)

or a placebo for 6 months.[1][2] All participants also received vitamin D and protein

supplementation.[1][2]

Table 1: Overview of Phase IIA Clinical Trial (NCT00529659)
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Parameter Description

Study Phase IIA

ClinicalTrials.gov ID NCT00529659

Study Design
Randomized, Double-Blind, Placebo-Controlled,

Parallel-Arm, Multicenter

Participant Population
170 women aged ≥65 years with sarcopenia

and moderate physical dysfunction

Treatment Group MK-0773 50 mg b.i.d.

Control Group Placebo b.i.d.

Duration 6 months

Concomitant Supplementation
All participants received Vitamin D and protein

supplementation

Efficacy Results
The primary endpoints of the study were changes in lean body mass (LBM) and muscle

strength.

Table 2: Summary of Efficacy Outcomes

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Efficacy Endpoint MK-0773 Group Placebo Group p-value

Change in Lean Body

Mass (LBM) from

Baseline at 6 Months

Statistically significant

increase[1]
- <0.001[1]

Mean Difference in

LBM Change vs.

Placebo

1.26 kg increase[2] 0.29 kg increase[2] <0.001[2]

Change in Muscle

Strength from

Baseline at 6 Months

Statistically significant

increase from

baseline[1]

Statistically significant

increase from

baseline[1]

0.269 (for the

difference between

groups)[1]

Change in Physical

Performance

Measures from

Baseline at 6 Months

Significant

improvement from

baseline[1]

Significant

improvement from

baseline[1]

Not statistically

significant (for the

difference between

groups)[1]

While MK-0773 demonstrated a statistically significant increase in LBM compared to placebo,

this did not translate into a significant improvement in muscle strength or physical function.[1]

The improvement observed in the placebo group was partly attributed to the protein and

vitamin D supplementation.[1]

Safety and Tolerability
MK-0773 was generally well-tolerated.[1] The most notable adverse event was an elevation in

liver transaminases, which was observed in a greater number of participants in the MK-0773
group compared to the placebo group.[1] These elevations resolved after the discontinuation of

the study drug.[1] There was no evidence of androgenization in the female participants.[1]

Table 3: Summary of Key Safety Findings
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Adverse Event MK-0773 Group Placebo Group Notes

Elevated

Transaminases
Higher incidence Lower incidence

Resolved upon

discontinuation of

treatment[1]

Androgenization No evidence reported No evidence reported -

Pharmacokinetic Data
Detailed pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) from Phase I clinical

trials of MK-0773 in humans are not extensively available in the public domain. Preclinical data

suggests that MK-0773 has favorable absorption, distribution, metabolism, and excretion

properties.

Experimental Protocols
The following are detailed protocols for the key experimental procedures used in the clinical

evaluation of MK-0773.

Measurement of Lean Body Mass: Dual-Energy X-ray
Absorptiometry (DXA)
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Preparation

Scanning Procedure

Data Analysis

Patient Preparation:
- Fasting (if required)

- Removal of metal objects
- Wear light clothing

Patient Positioning:
- Supine on the scanner bed

- Arms and legs straight and slightly separated

DXA Machine Quality Control:
- Daily calibration with phantom

Scan Acquisition:
- Whole-body scan initiated

Region of Interest (ROI) Definition:
- Demarcation of anatomical regions (arms, legs, trunk)

Body Composition Analysis:
- Software calculates LBM, fat mass, and bone mineral content

Click to download full resolution via product page

Caption: Workflow for Lean Body Mass measurement using DXA.

1. Objective: To accurately and precisely measure total and regional lean body mass.

2. Equipment:

Dual-Energy X-ray Absorptiometry (DXA) scanner (e.g., Hologic, GE Lunar)

Standardized calibration phantom
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3. Procedure:

Patient Preparation:

Patients should be instructed to fast for a specified period (e.g., 4-6 hours) before the scan

to ensure an empty bladder and stable hydration status.

Patients must remove all metal objects, including jewelry, belts, and clothing with zippers

or metal buttons.

Patients should wear light, loose-fitting clothing or a hospital gown.

Quality Control:

Perform a daily quality control scan using a manufacturer-provided phantom to ensure the

scanner is calibrated and functioning correctly.

Patient Positioning:

The patient is positioned supine in the center of the scanning table.

The head is aligned with the central axis of the table.

Arms are placed at the sides, slightly abducted, with palms facing the body.

Legs are extended and slightly separated.

Scan Acquisition:

Enter patient demographic information into the scanner's software.

Select the whole-body scan protocol.

The scanner arm will move over the patient's body, emitting two different energy X-ray

beams.

Data Analysis:

After the scan is complete, the software will generate an image of the body.
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Define the regions of interest (ROIs), which typically include the arms, legs, trunk, and

head.

The software calculates the lean body mass, fat mass, and bone mineral content for each

ROI and the total body based on the differential attenuation of the two X-ray beams.

Measurement of Muscle Strength: Handgrip Strength
Dynamometry

Caption: Workflow for Muscle Strength measurement using Handgrip Dynamometry.

1. Objective: To measure the maximum isometric strength of the hand and forearm muscles.

2. Equipment:

Calibrated handgrip dynamometer (e.g., Jamar)

3. Procedure:

Patient Positioning:

The patient should be seated in a chair with their feet flat on the floor and their back

straight.

The shoulder of the tested arm should be adducted and neutrally rotated.

The elbow should be flexed at a 90-degree angle, with the forearm in a neutral position.

The wrist should be in a slightly extended position (0-30 degrees).

Dynamometer Adjustment:

Adjust the grip of the dynamometer so that the second phalanx of the patient's fingers fits

comfortably around the handle.

Instructions:

Instruct the patient to squeeze the dynamometer with maximum effort for 3-5 seconds.
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Emphasize that they should not hold their breath during the exertion.

Measurement:

Perform three trials on each hand, with a rest period of at least 60 seconds between each

trial to prevent fatigue.

Alternate between hands.

Data Recording:

Record the maximum value achieved in kilograms or pounds for each hand. The mean of

the three trials can also be used for analysis.

Quantification of MK-0773 in Human Plasma: LC-MS/MS
Method (Representative Protocol)
1. Objective: To accurately quantify the concentration of MK-0773 in human plasma samples.

2. Equipment and Reagents:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Analytical column (e.g., C18)

Human plasma (K2EDTA)

MK-0773 reference standard

Stable isotope-labeled internal standard (SIL-IS) for MK-0773

Acetonitrile, methanol, formic acid (LC-MS grade)

Water (ultrapure)

3. Procedure:

Sample Preparation (Protein Precipitation):
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To a 100 µL aliquot of human plasma, add 20 µL of the SIL-IS working solution.

Add 300 µL of acetonitrile to precipitate the plasma proteins.

Vortex the mixture for 1 minute.

Centrifuge at 10,000 x g for 10 minutes.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis:

Liquid Chromatography:

Inject a small volume (e.g., 5-10 µL) of the reconstituted sample onto the analytical

column.

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A)

and acetonitrile with 0.1% formic acid (B).

Mass Spectrometry:

Use a triple quadrupole mass spectrometer operating in positive electrospray ionization

(ESI) mode.

Monitor the specific precursor-to-product ion transitions for MK-0773 and its SIL-IS in

Multiple Reaction Monitoring (MRM) mode.

Quantification:

Generate a calibration curve by spiking known concentrations of MK-0773 into blank

plasma and processing as described above.

Calculate the concentration of MK-0773 in the unknown samples by comparing the peak

area ratio of the analyte to the internal standard against the calibration curve.
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Conclusion
The oral administration of MK-0773 in a Phase IIA clinical trial demonstrated a significant

anabolic effect on muscle mass in elderly women with sarcopenia. However, this increase in

lean body mass did not correspond to an improvement in muscle strength or physical function.

The drug was generally well-tolerated, with the primary safety concern being reversible

elevations in liver enzymes. Further research would be necessary to fully elucidate the clinical

utility of MK-0773. The protocols outlined in these application notes provide a standardized

approach for the assessment of key endpoints in clinical trials investigating SARMs and other

potential therapies for muscle wasting conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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